![molecular formula C7H4BBrClFO3 B8207099 (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid](/img/structure/B8207099.png)
(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid
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Description
“(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This compound is likely to be a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions . The synthesis could also involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon–carbon bonds and is widely applied in organic synthesis .
Mechanism of Action
The mechanism of action of “(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” in chemical reactions, such as the Suzuki–Miyaura cross-coupling, involves the transmetalation process . In this process, a metal catalyst, such as palladium, facilitates the transfer of a group (in this case, the boronic acid group) from one molecule to another .
Future Directions
The future directions for “(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid” could involve its use in the development of new synthetic methods and materials. Its potential applications in Suzuki–Miyaura cross-coupling and other carbon–carbon bond forming reactions make it a valuable reagent in organic synthesis .
properties
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClFO3/c9-5-1-4(8(13)14)7(11)3(2-12)6(5)10/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKQHJXXHEVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C=O)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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